molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

Número de catálogo: B606610
Número CAS: 1169211-37-3
Peso molecular: 492.58
Clave InChI: GBUDRABUNBYJKG-NPNRQVEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CFI-400437 is an indolocarbazole-derived ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and genomic stability. It exhibits potent inhibitory activity against PLK4, with an IC50 of 1.55 nM . Beyond PLK4, CFI-400437 also inhibits Aurora kinases (AURKA, AURKB, AURKC) and other kinases like FLT-3 and KDR at higher concentrations, contributing to its broad antiproliferative effects . Preclinical studies demonstrate its efficacy in reducing tumor growth in breast cancer xenograft models and inducing polyploidy in embryonal brain tumor (EBT) cell lines .

Propiedades

Número CAS

1169211-37-3

Fórmula molecular

C29H28N6O2

Peso molecular

492.58

Nombre IUPAC

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

Clave InChI

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CFI400437;  CFI 400437;  CFI-400437

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of CFI-400437 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

CFI-400437 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of CFI-400437, as well as substituted indolequinone derivatives .

Aplicaciones Científicas De Investigación

CFI-400437 has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Inhibitory Potency and Selectivity

The table below compares CFI-400437 with other PLK4 inhibitors and cross-reactive kinase inhibitors:

Compound PLK4 IC50 (nM) AURKA IC50 (nM) AURKB IC50 (nM) AURKC IC50 (nM) Key Selectivity Notes
CFI-400437 1.55 37.2 13.1 4.88 Potent PLK4 inhibitor; cross-inhibits AURKs at <15 nM
Centrinone 2.71 108 680 493 Most selective for PLK4; minimal AURK inhibition
CFI-400945 4.85 188 70.7 106 Moderate PLK4 potency; inhibits AURKs at higher doses
Axitinib 6.51 13.1 16.9 31.2 FDA-approved VEGFR inhibitor; repurposed as PLK4i
Alisertib 62.7 0.55 6.7 9.43 Primarily targets AURKA; weak PLK4 inhibition

Key Findings :

  • CFI-400437 has the lowest PLK4 IC50 (1.55 nM), outperforming centrinone (2.71 nM) and CFI-400945 (4.85 nM) .
  • Centrinone and centrinone B exhibit superior PLK4 specificity but lack activity against AURKs, which may reduce off-target toxicity but limit polyploidy induction in cancer cells .
  • Axitinib, though less potent against PLK4 (IC50 = 6.51 nM), is clinically approved for renal cell carcinoma and serves as a structural template for PLK4 inhibitors .
Physicochemical Properties and Brain Exposure
Compound cLogP MW (Da) TPSA (Ų) BBB Penetration Prediction
CFI-400437 4.88 565.50 85.0 Low
CFI-400945 5.05 535.52 92.7 Moderate
Centrinone 3.50 484.54 98.2 Low
KW-2449 3.80 510.56 78.9 Moderate-to-high

Key Findings :

  • CFI-400437 and centrinone have suboptimal brain exposure due to high TPSA and moderate cLogP .
  • KW-2449 , a CFI-400945 analog, shows favorable cLogP (3.80) and TPSA (78.9 Ų), predicting better BBB penetration but at the cost of reduced PLK4 selectivity .
Phenotypic Effects in Cancer Models
Compound Colony Formation Inhibition Senescence Induction Polyploidy Induction Notes
CFI-400437 Complete at 50 nM Significant Yes (500 nM) Polyploidy linked to AURKB inhibition
Centrinone Partial Moderate No No AURK inhibition; p53-dependent G1 arrest
KW-2449 Partial at 1–2 µM Moderate Yes Requires higher doses for efficacy

Key Findings :

  • CFI-400437 uniquely induces polyploidy via AURKB inhibition, a mechanism absent in centrinone-treated cells .
  • Centrinone triggers G1 arrest without polyploidy, highlighting its reliance on PLK4-specific pathways .
Clinical and Preclinical Development
  • CFI-400437: Demonstrated efficacy in reducing tumor growth in xenograft models but faces challenges in CNS applications due to poor BBB penetration .
  • Alisertib : Advanced to Phase II trials for AURKA-driven cancers but exhibits weak PLK4 inhibition .
  • Axitinib : Repurposed as a PLK4 inhibitor but primarily used for its anti-angiogenic effects in renal cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFI-400437
Reactant of Route 2
Reactant of Route 2
CFI-400437

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.